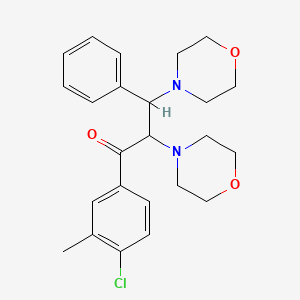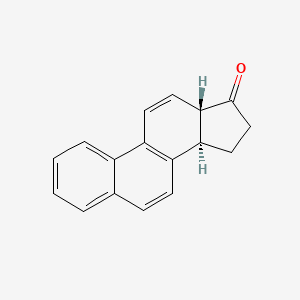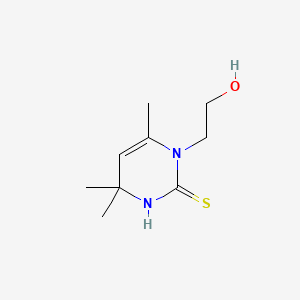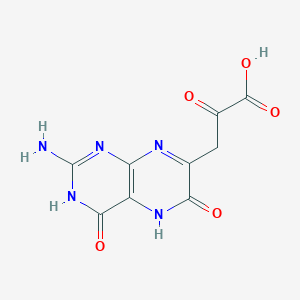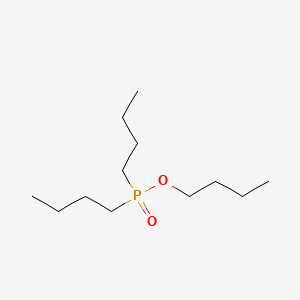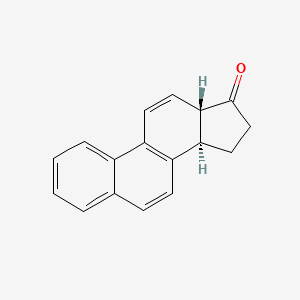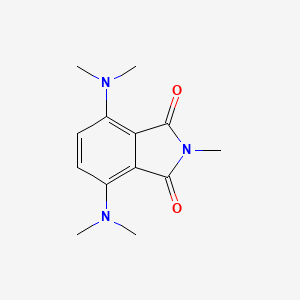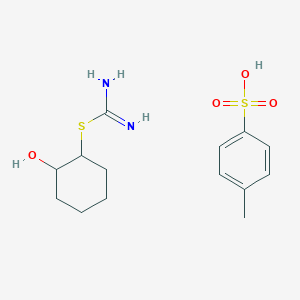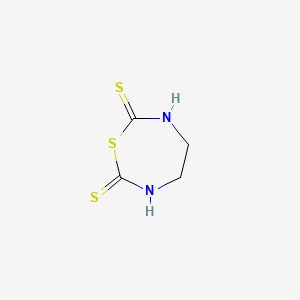
1-Dichlorophosphoryl-3-(2,4,6-trichlorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Dichlorophosphoryl-3-(2,4,6-trichlorophenyl)urea is a chemical compound with the molecular formula C13H7Cl5N2O It is known for its unique structure, which includes both dichlorophosphoryl and trichlorophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Dichlorophosphoryl-3-(2,4,6-trichlorophenyl)urea typically involves the reaction of 2,4,6-trichlorophenyl isocyanate with dichlorophosphoryl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
2,4,6-Trichlorophenyl isocyanate+Dichlorophosphoryl chloride→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Dichlorophosphoryl-3-(2,4,6-trichlorophenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more of its chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated urea derivatives, while reduction can produce dechlorinated urea compounds.
Wissenschaftliche Forschungsanwendungen
1-Dichlorophosphoryl-3-(2,4,6-trichlorophenyl)urea has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of chlorinated compounds.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Dichlorophosphoryl-3-(2,4,6-trichlorophenyl)urea involves its interaction with molecular targets through its reactive functional groups. The dichlorophosphoryl group can participate in phosphorylation reactions, while the trichlorophenyl group can engage in aromatic substitution reactions. These interactions can modulate various biochemical pathways and molecular processes.
Vergleich Mit ähnlichen Verbindungen
N,N’-Dichlorobis(2,4,6-trichlorophenyl)urea: Known for its use as a chlorinating agent and in decontamination processes.
1,1-Dimethyl-3-(2,4,6-trichlorophenyl)urea: Utilized in organic synthesis and as a reagent in chemical reactions.
1-Isopropyl-3-(2,4,6-trichlorophenyl)urea: Employed in the synthesis of various organic compounds.
Eigenschaften
Molekularformel |
C7H4Cl5N2O2P |
|---|---|
Molekulargewicht |
356.3 g/mol |
IUPAC-Name |
1-dichlorophosphoryl-3-(2,4,6-trichlorophenyl)urea |
InChI |
InChI=1S/C7H4Cl5N2O2P/c8-3-1-4(9)6(5(10)2-3)13-7(15)14-17(11,12)16/h1-2H,(H2,13,14,15,16) |
InChI-Schlüssel |
LEACUEXJFSDHJY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1Cl)NC(=O)NP(=O)(Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


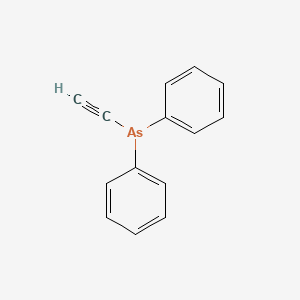
![2-Cyclohexyl-6-[(diethylamino)methyl]-4-(2-methylbutan-2-yl)phenol](/img/structure/B14733961.png)
![(3S)-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5-diol](/img/structure/B14733969.png)

